molecular formula C18H16BrN3OS2 B2376331 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide CAS No. 392302-97-5

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Cat. No.: B2376331
CAS No.: 392302-97-5
M. Wt: 434.37
InChI Key: NXVUSAXNVQFCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide” is a complex organic compound that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a thioether group (R-S-R’), where one of the R groups is a 4-bromobenzyl group. The molecule also contains an amide group (CONH2), with a 3,5-dimethylbenzyl group attached to the nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiadiazole ring could be formed via a cyclization reaction involving a thiosemicarbazide. The bromobenzyl group could be introduced via a nucleophilic substitution reaction with 4-bromobenzyl bromide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiadiazole ring is aromatic and planar, while the bromobenzyl and dimethylbenzyl groups are both bulky and could cause steric hindrance. The amide group can participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The bromine atom on the benzyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The sulfur atom in the thioether group could be oxidized. The amide group could undergo hydrolysis, especially under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromine atom and the aromatic rings would likely make it relatively heavy and nonpolar, suggesting low solubility in water but good solubility in organic solvents. The amide group could allow for some degree of hydrogen bonding .

Scientific Research Applications

Photodynamic Therapy Potential

The 1,3,4-thiadiazole core, as found in the chemical structure of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide, is significant in medicinal chemistry. A study on zinc phthalocyanine substituted with similar moieties demonstrated remarkable potential as a Type II photosensitizer in photodynamic therapy for cancer treatment, highlighting high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

Compounds with the 1,3,4-thiadiazole core, similar to the subject compound, have shown potent antimicrobial activity and DNA protective ability against oxidative stress. This includes effective cytotoxicity against cancer cell lines, which suggests their potential in chemotherapy strategies (Gür et al., 2020).

Synthesis and Characterization

Research on compounds containing the 1,3,4-thiadiazole moiety includes diverse methods for synthesis and characterization. This includes methods for assessing purity and developing quality control techniques for novel substances, which is crucial for the introduction of new medicinal products (Sych et al., 2018).

Acetylcholinesterase Inhibition

Derivatives of 1,3,4-thiadiazole, such as 5-benzyl-1,3,4-thiadiazol-2-amine, have shown significant acetylcholinesterase inhibition activity. This is particularly relevant for conditions like Alzheimer’s disease, where acetylcholinesterase inhibitors are used as treatment (Zhu et al., 2016).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or in contact with skin. It’s also possible that it could pose environmental hazards .

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS2/c1-11-7-12(2)9-14(8-11)16(23)20-17-21-22-18(25-17)24-10-13-3-5-15(19)6-4-13/h3-9H,10H2,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVUSAXNVQFCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.